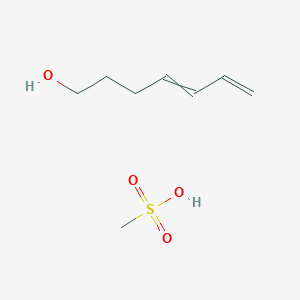
Methanesulfonic acid--hepta-4,6-dien-1-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hepta-4,6-dien-1-ol;methanesulfonic acid is a compound that combines the properties of an unsaturated alcohol and a sulfonic acid The hepta-4,6-dien-1-ol part of the molecule contains a seven-carbon chain with two double bonds and a hydroxyl group, while the methanesulfonic acid part is a simple sulfonic acid with a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hepta-4,6-dien-1-ol;methanesulfonic acid typically involves the following steps:
Preparation of Hepta-4,6-dien-1-ol: This can be achieved through the partial hydrogenation of hepta-1,4,6-triene, using a suitable catalyst such as palladium on carbon.
Sulfonation: The hepta-4,6-dien-1-ol is then reacted with methanesulfonic acid under controlled conditions to form the final product. The reaction is typically carried out at room temperature, with the use of a solvent such as dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of hepta-4,6-dien-1-ol;methanesulfonic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Hepta-4,6-dien-1-ol;methanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of double bonds.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Formation of hepta-4,6-dien-1-one or hepta-4,6-dien-1-al.
Reduction: Formation of heptanol.
Substitution: Formation of hepta-4,6-dien-1-chloride or hepta-4,6-dien-1-amine.
Scientific Research Applications
Hepta-4,6-dien-1-ol;methanesulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hepta-4,6-dien-1-ol;methanesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the double bonds can participate in π-π interactions. The sulfonic acid group can enhance the solubility and reactivity of the molecule, facilitating its biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
Hepta-1,6-dien-4-ol: Similar structure but lacks the sulfonic acid group.
Methanesulfonic acid: Contains the sulfonic acid group but lacks the unsaturated alcohol structure.
Uniqueness
Hepta-4,6-dien-1-ol;methanesulfonic acid is unique due to the combination of an unsaturated alcohol and a sulfonic acid in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
101032-44-4 |
|---|---|
Molecular Formula |
C8H16O4S |
Molecular Weight |
208.28 g/mol |
IUPAC Name |
hepta-4,6-dien-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C7H12O.CH4O3S/c1-2-3-4-5-6-7-8;1-5(2,3)4/h2-4,8H,1,5-7H2;1H3,(H,2,3,4) |
InChI Key |
QSHDOINSSSAUFI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C=CC=CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















